- Preparation of N-(benzothiazolyl)acetamide derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,
Cas no 947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)
947248-68-2 structure
Product Name:6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Numero CAS:947248-68-2
MF:C6H5BrN4
MW:213.034699201584
MDL:MFCD11656619
CID:94922
PubChem ID:25215940
Update Time:2024-10-25
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
- (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- 2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
- XHBQNLHFUPSZNL-UHFFFAOYSA-N
- EBD472434
- RW2853
- TRA0024671
- PB26677
- AM807460
- SY017073
- AB0027818
- W9703
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (ACI)
- FS-2992
- 6-bromo-1H-4lambda~5~-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- J-518277
- 947248-68-2
- CS-W008421
- DB-080009
- AKOS015834699
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, AldrichCPR
- SCHEMBL43051
- Z1269142865
- DTXSID80649138
- EN300-98445
- MFCD11656619
-
- MDL: MFCD11656619
- Inchi: 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
- Chiave InChI: XHBQNLHFUPSZNL-UHFFFAOYSA-N
- Sorrisi: BrC1=CN2C(=NC(N)=N2)C=C1
Proprietà calcolate
- Massa esatta: 211.97000
- Massa monoisotopica: 211.96976g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 154
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 56.2
- XLogP3: 1.1
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 2.09
- PSA: 56.21000
- LogP: 1.65520
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302;H315;H320;H335
- Dichiarazione di avvertimento: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Condizioni di conservazione:Room temperature
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 51342-5/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 5g |
$23 | 2023-09-17 | |
| AstaTech | 51342-25/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 25g |
$63 | 2023-09-17 | |
| AstaTech | 51342-10/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 10/G |
$705 | 2021-05-26 | |
| Fluorochem | 077530-1g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 1g |
£23.00 | 2022-03-01 | |
| Fluorochem | 077530-5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 5g |
£67.00 | 2022-03-01 | |
| Fluorochem | 077530-10g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 10g |
£111.00 | 2022-03-01 | |
| Fluorochem | 077530-25g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 25g |
£222.00 | 2022-03-01 | |
| TRC | B614665-2.5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 2.5g |
$ 50.00 | 2022-06-07 | ||
| TRC | B614665-5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 5g |
$ 65.00 | 2022-06-07 | ||
| TRC | B614665-25g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 25g |
$ 115.00 | 2022-06-07 |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Riferimento
- Preparation of triazolopyridines as apoptosis signal-regulating kinase (ASK) inhibitors for treatment of autoimmune, inflammatory, cardiovascular, and/or neurodegenerative diseases., World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Riferimento
- Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Riferimento
- Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
1.2 20 °C → reflux; 2 h, reflux
Riferimento
- Aminotriazoles as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory, autoimmune and allergic disorders, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
Riferimento
- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 257-261
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, rt
1.2 reflux
1.2 reflux
Riferimento
- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1 h, rt
1.2 rt; 3 h, rt → reflux
1.2 rt; 3 h, rt → reflux
Riferimento
- Preparation of fused heteroaromatic compounds for organic electroluminescent device, Korea, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Riferimento
- Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Riferimento
- Preparation of benzoxazepines based PI3K/mTOR inhibitors against proliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of substituted 5-aminopyrazoles as potent selective adenosine A1 receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
1.2 60 °C; 2 h, 60 °C
Riferimento
- Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase, Journal of Medicinal Chemistry, 2020, 63(15), 8025-8042
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; > 1 min, 25 °C
1.2 1 d, reflux
1.3 Reagents: Water ; 1 h
1.2 1 d, reflux
1.3 Reagents: Water ; 1 h
Riferimento
- Preparation of triazolopyridine compounds as PDE10A inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
1.2 20 °C → reflux; 2 h, reflux
Riferimento
- A selective inhibitor reveals PI3Kγ dependence of TH17 cell differentiation, Nature Chemical Biology, 2012, 8(6), 576-582
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C; 20 °C → reflux; 2 h, reflux
1.2 20 °C; 20 °C → reflux; 2 h, reflux
Riferimento
- Methods for the identification of phosphatidylinositol kinase interacting molecules and for the purification of phosphatidylinositol kinase proteins, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 18 h, rt → 60 °C
Riferimento
- Preparation and uses of 2-amino-1,2,4-triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1.5 h, rt; 3 h, 60 °C
Riferimento
- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors for treating inflammatory diseases, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt
Riferimento
- Preparation of substituted 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
1.2 60 °C; 2 h, 60 °C
Riferimento
- Preparation of prodrug derivatives of substituted triazolopyridine monopolar spindle 1 kinase inhibitors and their use for the treatment of cancer, World Intellectual Property Organization, , ,
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Raw materials
- Carbon(isothiocyanatidic)acid Ethyl Ester
- Ethyl [(5-bromopyridin-2-yl)carbamothioyl]carbamate
- 5-bromopyridin-2-amine
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Preparation Products
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Numero d'ordine:sfd697
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Numero d'ordine:A845058
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:04
Prezzo ($):182.0
Email:sales@amadischem.com
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Letteratura correlata
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Prodotti correlati
- 1257705-51-3(8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine)
- 1124382-72-4(8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)
- 1310680-10-4(6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine)
- 874-46-4([1,2,4]Triazolo[1,5-a]pyridin-2-amine)
- 356560-80-0(6-bromo-[1,2,4]triazolo[1,5-a]pyridine)
- 1019918-41-2(7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine)
- 1378862-01-1(6-bromo-1,2,4triazolo4,3-apyridin-3-amine)
- 882521-63-3(7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)
- 868362-18-9(8-Bromo-[1,2,4]triazolo[1,5-a]pyridine)
- 1367782-03-3(6-bromo-8-methyl-1,2,4triazolo1,5-apyridin-2-amine)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Purezza:99%
Quantità:100g
Prezzo ($):182.0